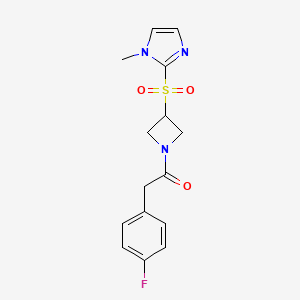

2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Descripción

The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone features a 4-fluorophenyl group attached to an ethanone scaffold, which is further linked to a 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine moiety. This structure combines a fluorinated aromatic system with a sulfonylated azetidine ring, a configuration that may enhance metabolic stability and binding affinity in pharmacological contexts.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-18-7-6-17-15(18)23(21,22)13-9-19(10-13)14(20)8-11-2-4-12(16)5-3-11/h2-7,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNRANKVBMNEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone , identified by its CAS number 915920-84-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.35 g/mol. The structure features a 4-fluorophenyl group and an imidazole moiety, which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H15FN2O2S |

| Molecular Weight | 286.35 g/mol |

| CAS Number | 915920-84-2 |

| Density | 1.327 g/cm³ |

| Boiling Point | 387.3 °C |

| Flash Point | 188 °C |

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively, suggesting that the imidazolyl component in this compound may contribute to similar effects. Research has demonstrated that modifications in the side chains can enhance the antimicrobial efficacy against various pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that similar compounds with imidazole and sulfonyl groups can induce apoptosis in cancer cells. A study highlighted that compounds with a similar structure exhibited cytotoxic effects on tumorigenic cell lines, indicating a promising avenue for cancer treatment .

GABA-A Receptor Modulation

Compounds with structural similarities to 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing anxiolytic and sedative medications. Research indicates that the presence of a fluorine atom enhances metabolic stability and receptor affinity .

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of imidazole were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, with the most effective derivatives containing sulfonamide groups similar to those found in our compound. The study concluded that structural modifications could lead to enhanced antimicrobial activity.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of various imidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with sulfonamide substitutions showed increased apoptosis rates compared to controls, suggesting that 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone may exhibit similar anticancer properties .

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

Imidazole Derivatives with Fluorophenyl Substituents

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives (e.g., compound 2 in and ): These compounds lack the azetidine-sulfonyl group but share the 4-fluorophenyl-imidazole core. Synthesized via condensation of 4-fluorobenzaldehyde with diamine precursors, yielding high purity (92% yield) and moderate Rf values (0.65–0.85) .

- 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone (): Features a benzyl-protected imidazole with a 4-fluorophenyl group and a thioether-linked ethanone. The sulfanyl (-S-) linker contrasts with the sulfonyl (-SO₂-) group in the target compound, which may alter electronic properties and oxidative stability .

Sulfonyl-Containing Heterocycles

- Triazole derivatives with phenylsulfonyl groups (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Replaces the azetidine ring with a triazole, maintaining the sulfonyl group. Reported melting points range from 132°C to 230°C, suggesting thermal stability comparable to the target compound .

- 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (): Contains a biphenyl-azetidine hybrid with a sulfanyl group.

Pharmacological and Physicochemical Properties

Antifungal Activity

- Sertaconazole (): A structurally related imidazole-ethanone derivative with a dichlorophenyl group and oxime moiety. Exhibits potent antimycotic activity, highlighting the role of the imidazole-ethanone scaffold in targeting fungal enzymes .

- Target Compound : The 4-fluorophenyl and sulfonyl-azetidine groups may enhance lipophilicity and membrane penetration, though direct activity data are unavailable.

Physicochemical Data

Note: The sulfonyl group in the target compound may improve water solubility relative to non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.